

Technical Monograph: (3-Chloro-4-ethoxyphenyl)methanamine

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Compound of Interest

Compound Name:	(3-Chloro-4-ethoxyphenyl)methanamine
CAS No.:	329928-04-3
Cat. No.:	B2769858

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Physicochemical Profiling and Synthetic Utility Introduction

(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a specialized benzylamine intermediate used primarily in the synthesis of pharmaceutical agents targeting phosphodiesterase type 5 (PDE5) and other G-protein coupled receptors.^[1] Structurally, it features a benzene core substituted with a primary methanamine group, a chlorine atom at the meta position, and an ethoxy group at the para position. This specific substitution pattern modulates lipophilicity and metabolic stability, making it a critical scaffold in Structure-Activity Relationship (SAR) studies for drug candidates like Avanafil analogs.

This guide provides a rigorous technical analysis of its molecular weight, physicochemical properties, and synthetic methodologies, designed for researchers in medicinal chemistry and process development.

Molecular Weight & Isotopic Analysis

Understanding the molecular weight of **(3-Chloro-4-ethoxyphenyl)methanamine** requires distinguishing between the average molecular weight (used for stoichiometry) and the monoisotopic mass (used for mass spectrometry identification).

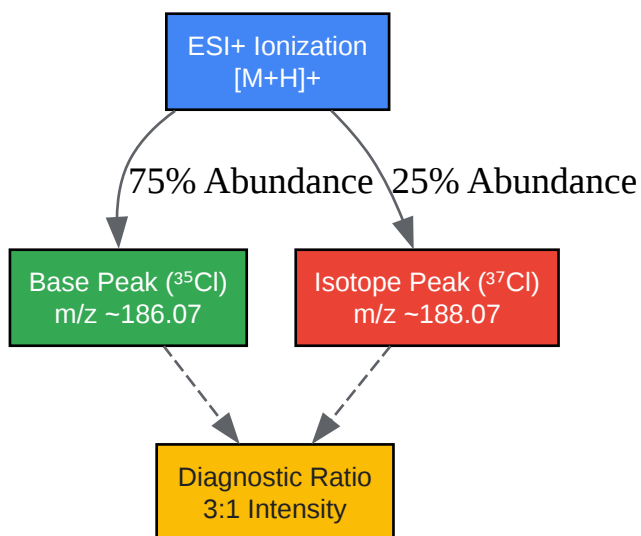
2.1 Quantitative Data Summary

Property	Value	Unit	Definition
Molecular Formula	C ₉ H ₁₂ ClNO	-	Stoichiometric composition
Average Molecular Weight	185.65	g/mol	Weighted average of all natural isotopes
Monoisotopic Mass	185.0607	Da	Mass using most abundant isotopes (¹² C, ¹ H, ³⁵ Cl, ¹⁴ N, ¹⁶ O)
Exact Mass (³⁷ Cl)	187.0578	Da	Mass using the ³⁷ Cl isotope

2.2 Mass Spectrometry: The Chlorine Signature

For analytical scientists, the defining characteristic of this molecule is the chlorine isotope pattern. Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

- M Peak (185.06 m/z): Corresponds to the ³⁵Cl isotopologue.
- M+2 Peak (187.06 m/z): Corresponds to the ³⁷Cl isotopologue.
- Intensity Ratio: The M:(M+2) ratio will be approximately 3:1. This signature is the primary validation check in LC-MS workflows to confirm the presence of the halogenated scaffold.



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Figure 1: Predicted Mass Spectrometry Isotope Pattern for Protonated Molecular Ion [M+H]⁺.

Physicochemical Properties

These parameters dictate the compound's behavior in biological systems and purification processes.

Parameter	Value (Predicted)	Significance
LogP	1.95 ± 0.3	Moderate lipophilicity; likely CNS penetrant if not for the amine charge.
pKa (Basic)	9.2 ± 0.2	The primary amine is protonated at physiological pH (7.4).
H-Bond Donors	1 (NH ₂)	Critical for receptor binding interactions.
H-Bond Acceptors	2 (O, N)	Facilitates solubility in polar organic solvents.
Polar Surface Area (PSA)	~35 Å ²	Indicates good membrane permeability (Rule of 5 compliant).

Synthetic Methodology

The synthesis of **(3-Chloro-4-ethoxyphenyl)methanamine** generally follows the Nitrile Reduction Route or Reductive Amination Route. The Nitrile Reduction is preferred for scale-up due to cleaner impurity profiles.

4.1 Protocol: Catalytic Hydrogenation of Nitrile

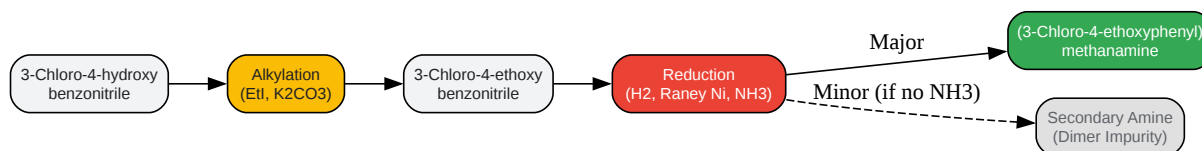
Reaction: 3-Chloro-4-ethoxybenzotrile + 2 H₂ → **(3-Chloro-4-ethoxyphenyl)methanamine**

Step-by-Step Methodology:

- Preparation: Charge a high-pressure hydrogenation vessel with 3-Chloro-4-ethoxybenzotrile (1.0 eq) dissolved in anhydrous Methanol (10 V).
- Catalyst Addition: Add Raney Nickel (20 wt%) or Pd/C (5-10 wt%) under an inert Nitrogen atmosphere. Note: Raney Ni is often preferred to prevent de-halogenation (loss of Cl).
- Ammonia Suppression: Add aqueous Ammonia (2.0 eq) or Methanolic Ammonia to suppress the formation of secondary amine dimers.

- Hydrogenation: Pressurize with H₂ gas (50-100 psi) and stir at 25-40°C for 4-6 hours. Monitor via TLC or HPLC.
- Filtration: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).
- Isolation: Concentrate the filtrate under reduced pressure.
- Salt Formation (Optional but Recommended): Dissolve the residue in Ethanol and add HCl/Ether to precipitate the Hydrochloride Salt (C₉H₁₂ClNO·HCl), which is more stable than the free base.

4.2 Synthetic Pathway Visualization



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Figure 2: Synthetic route from hydroxy-benzonitrile precursor to target amine.[2]

Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319). The free amine is corrosive; the HCl salt is an irritant.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free amine absorbs CO₂ from the air to form carbamates.
- Incompatibility: Strong oxidizing agents and acid chlorides.

References

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